molecular formula C23H25N3O4 B11189428 N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide

Cat. No.: B11189428
M. Wt: 407.5 g/mol
InChI Key: LJBIGQKNTMVJOI-UHFFFAOYSA-N
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Description

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a cyclohexyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced through a cycloaddition reaction or by using a cyclohexyl halide in a nucleophilic substitution reaction.

    Phenoxyacetamide moiety attachment: The final step involves the coupling of the oxadiazole-cyclohexyl intermediate with phenoxyacetic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to form an amine or an amide.

    Substitution: The phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amine or amide derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets. The overall effect is the alteration of biochemical pathways, which can result in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(3-methoxyphenyl)-N’-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Uniqueness

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the cyclohexyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H25N3O4/c1-28-18-12-10-17(11-13-18)21-24-22(30-26-21)23(14-6-3-7-15-23)25-20(27)16-29-19-8-4-2-5-9-19/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,25,27)

InChI Key

LJBIGQKNTMVJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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